An In-depth Technical Guide to 5-Bromodescyano Citalopram-d4: Structure, Properties, and Application
An In-depth Technical Guide to 5-Bromodescyano Citalopram-d4: Structure, Properties, and Application
This technical guide provides a comprehensive overview of 5-Bromodescyano Citalopram-d4, a critical analytical tool for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, and its pivotal role as an internal standard in the bioanalysis of citalopram and related compounds. This document is designed to offer not just data, but a deeper understanding of the scientific principles that make 5-Bromodescyano Citalopram-d4 an invaluable asset in modern analytical laboratories.
Introduction: The Need for Precision in Pharmacokinetic Analysis
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depression and other mood disorders.[1] Accurate quantification of citalopram and its metabolites in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[2] However, the accuracy and precision of LC-MS/MS methods can be compromised by various factors, including matrix effects, ion suppression, and variations in sample preparation and instrument response.[3]
To mitigate these challenges, the use of a stable isotope-labeled internal standard is the preferred approach.[4] 5-Bromodescyano Citalopram-d4 is a deuterated analog of a citalopram-related compound, designed specifically to serve as an internal standard in the quantitative analysis of citalopram. Its near-identical physicochemical properties to the analyte of interest ensure that it behaves similarly throughout the analytical process, from extraction to detection, thereby providing a reliable means of normalization and enhancing the robustness of the assay.[3][4]
Chemical Structure and Physicochemical Properties
5-Bromodescyano Citalopram-d4 is a synthetic molecule where four hydrogen atoms on the fluorophenyl ring of 5-Bromodescyano Citalopram have been replaced with deuterium atoms. The "descyano" nomenclature indicates the absence of the nitrile group present in the parent citalopram molecule.
Synonyms:
-
5-Bromo-1-(4-fluorophenyl-d4)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanamine[5]
-
1-(4-Fluorophenyl-d4)-1-(3-dimethylaminopropyl)-5-bromophthalane[5]
Chemical Structure
Caption: Chemical structure of 5-Bromodescyano Citalopram-d4.
Physicochemical Properties
While experimentally determined data for the deuterated compound is not widely published, the properties can be inferred from its non-deuterated counterpart and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇D₄BrFNO | [5] |
| Molecular Weight | 382.30 g/mol | [5] |
| CAS Number | Not available (for d4) | [5] |
| Non-deuterated CAS | 64169-39-7 | [6] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 417.7 ± 45.0 °C (predicted) | [7] |
| Density | 1.318 ± 0.06 g/cm³ (predicted) | [7] |
| pKa | 9.58 ± 0.28 (predicted) | [7] |
| Storage | 2-8°C Refrigerator | [5] |
Synthesis of 5-Bromodescyano Citalopram-d4
The synthesis of 5-Bromodescyano Citalopram-d4 is based on the established chemistry for citalopram and its analogs. A plausible synthetic route starts from 5-bromophthalide. The key steps involve a Grignard reaction with a deuterated fluorophenyl magnesium bromide, followed by the introduction of the dimethylaminopropyl side chain.
A generalized synthetic scheme is presented below. The critical step for introducing the deuterium labels is the use of a deuterated Grignard reagent, which can be prepared from 1-bromo-4-fluoro-2,3,5,6-tetradeuteriobenzene.
Caption: Simplified synthetic workflow for 5-Bromodescyano Citalopram-d4.
This synthetic approach allows for the precise and stable incorporation of deuterium atoms, which is essential for its function as an internal standard in mass spectrometry.[8]
Application as an Internal Standard in LC-MS/MS Bioanalysis
The primary and most critical application of 5-Bromodescyano Citalopram-d4 is as an internal standard for the quantification of citalopram and its metabolites in biological matrices such as plasma, serum, and hair.[2][9]
The Rationale for Using a Deuterated Internal Standard
An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest.[4] Deuterated standards are considered the "gold standard" because the substitution of hydrogen with deuterium results in a minimal change in chemical properties but a distinct and easily resolvable mass difference.[3] This ensures that the internal standard and the analyte co-elute chromatographically and experience similar extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer.[4] By adding a known amount of 5-Bromodescyano Citalopram-d4 to the unknown sample at the beginning of the sample preparation process, any loss of the analyte during subsequent steps is compensated for by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's response to the internal standard's response, leading to highly accurate and precise results.[3]
Experimental Protocol: Quantification of Citalopram in Human Plasma
The following is a representative, step-by-step protocol for the analysis of citalopram in human plasma using an internal standard like 5-Bromodescyano Citalopram-d4. This protocol is a composite based on established methods for citalopram analysis.[9][10][11]
4.2.1. Materials and Reagents
-
Blank human plasma
-
Citalopram reference standard
-
5-Bromodescyano Citalopram-d4 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
4.2.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL 5-Bromodescyano Citalopram-d4 in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 15 seconds and inject into the LC-MS/MS system.
4.2.3. Liquid Chromatography Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
4.2.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Citalopram: m/z 325.2 -> 109.1
-
5-Bromodescyano Citalopram-d4: m/z 382.3 -> [Product Ion] (To be determined experimentally, but would be a fragment of the deuterated molecule)
-
Caption: Bioanalytical workflow for plasma sample analysis.
Conclusion: An Essential Tool for High-Quality Bioanalysis
5-Bromodescyano Citalopram-d4 represents a sophisticated and indispensable tool for the modern analytical scientist. Its design as a stable isotope-labeled internal standard directly addresses the inherent challenges of quantitative analysis in complex biological matrices. By ensuring that the variability in sample preparation and instrument response is accurately accounted for, it enables the generation of highly reliable and reproducible data. This level of data integrity is crucial for making informed decisions in drug development, from early-stage pharmacokinetic profiling to late-stage clinical trials. As the demand for more sensitive and robust bioanalytical methods continues to grow, the use of well-characterized deuterated internal standards like 5-Bromodescyano Citalopram-d4 will remain a cornerstone of high-quality research and development in the pharmaceutical industry.
References
-
Pharmaffiliates. 5-Bromodescyano Citalopram-d4.
-
BOC Sciences. Citalopram: Definition and Mechanism of Action.
-
AptoChem. Deuterated internal standards and bioanalysis.
-
Tocris Bioscience. Citalopram hydrobromide - Certificate of Analysis.
-
Pistos, C., et al. (2008). Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 32(6), 423-429.
-
PubChem. Citalopram-d4.
-
Önal, A., & Sagirli, O. (2009). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences, 34(4), 195-201.
-
Waller, D. G., et al. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 55(21), 9606-9614.
-
Santa Cruz Biotechnology. 5-Bromodescyano Citalopram.
-
ResearchGate. Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation.
-
ChemicalBook. 5-BroModescyano CitalopraM.
-
CookeChem. 5-BroModescyano CitalopraM, 95%, 64169-39-7.
-
Anax Laboratories. 64169-39-7 | 5-Bromodescyano Citalopram.
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis.
-
Longdom Publishing. Analysis of Citalopram in Plasma and Hair by a Validated LC MS/MS Method.
-
Sousa, C., et al. (2022). Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations. Biomedical Chromatography, 36(1), e5237.
-
MedchemExpress. Citalopram-d4 hydrobromide.
-
Biomol.com. Citalopram-d4 (hydrobromide).
-
Longdom Publishing. (2015). Analysis of Citalopram in Plasma and Hair by a Validated LC–MS/MS Method. Journal of Analytical & Bioanalytical Techniques, 6(4).
-
Cayman Chemical. Citalopram-d4 (hydrobromide).
-
Semantic Scholar. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations.
-
Veeprho. Citalopram Impurities and Related Compound.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 5-Bromodescyano Citalopram | CAS 64169-39-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 5-BroModescyano CitalopraM , 95% , 64169-39-7 - CookeChem [cookechem.com]
- 8. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
